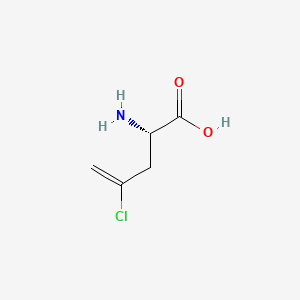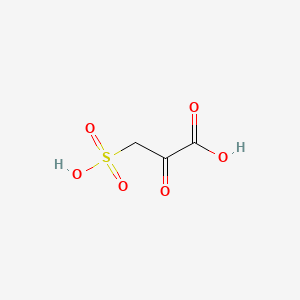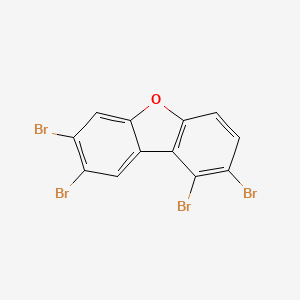
1,2,7,8-Tetrabromodibenzofuran
Übersicht
Beschreibung
1,2,7,8-Tetrabromodibenzofuran (TBDF) is a halogenated aromatic compound . It belongs to a group of chemicals known as brominated dibenzofurans (BDFs), which are highly persistent and bioaccumulative environmental pollutants.
Synthesis Analysis
The synthesis of TBDF occurs primarily as a byproduct during the manufacturing of brominated flame retardants (BFRs). TBDF has been identified in various environmental matrices, including air, water, sediments, and biota .Molecular Structure Analysis
TBDF is a white crystalline powder, with a molecular formula of C12H4Br4O. It has a melting point of 250-252 °C and a boiling point of 543 °C. TBDF is insoluble in water but soluble in organic solvents such as acetone, chloroform, and toluene.Chemical Reactions Analysis
The reaction of TBDF with hydrogen peroxide (H2O2) and its anion has been investigated theoretically . For the reaction of the neutral H2O2, a molecular complex can be formed between TBDF and H2O2 first. Then, the nucleophilic aromatic substitution of TBDF by H2O2 occurs in the presence of the water molecules to form an intermediate containing an O−O bond .Physical And Chemical Properties Analysis
TBDF is a white crystalline powder, with a molecular formula of C12H4Br4O . It has a melting point of 250-252 °C and a boiling point of 543 °C. TBDF is insoluble in water but soluble in organic solvents such as acetone, chloroform, and toluene.Wissenschaftliche Forschungsanwendungen
Environmental Contaminant Characterization
1,2,7,8-Tetrabromodibenzofuran (TBDF) is recognized as a potential environmental contaminant. Studies have focused on its chemical characterization using techniques like high-pressure liquid chromatography, gas chromatography/mass spectrometry, infrared absorption, and proton nuclear magnetic resonance. Research has explored its absorption, distribution, and elimination in rats following oral, dermal, or intravenous doses, highlighting its rapid excretion and identifying major tissue depots, including the liver, adipose tissue, and skin. This provides insights into the environmental impact and toxicity of TBDF (Kedderis et al., 1994).
Health Effects of Polybrominated Compounds
Studies have reviewed the health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), including TBDF. These compounds, related to their chlorinated counterparts, are of concern due to their similarity in toxicity profiles. Research underscores the need for further investigation into the health effects of these brominated compounds, particularly as their use and environmental presence increases (Birnbaum, Staskal, & Diliberto, 2003).
Developmental Neurotoxicity Assessment
Research has also focused on the potential developmental neurotoxicity (DNT) of brominated dibenzofurans like TBDF. Studies in mice have evaluated the effects of in utero and lactational exposure to TBDF on offspring behavior and gene expression. This research aids in understanding the mechanism of TBDF toxicity and identifying effective endpoints for assessing DNT in dioxin-related substances (Kimura et al., 2020).
Comparative Toxicity Analysis
Comparative studies have assessed the toxicity of TBDF relative to other polychlorinated and polybrominated compounds. These studies help in understanding the relative toxicological impact of various environmental contaminants, aiding in risk assessment and environmental health policies (Birnbaum, Morrissey, & Harris, 1991).
Synthesis and Analysis Techniques
Research has also been conducted on the synthesis and analytical methods for detecting TBDF and related compounds. These studies contribute to the development of efficient techniques for monitoring and studying these contaminants in the environment and biological samples (Petrick & McLachlan, 1996).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,2,7,8-tetrabromodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br4O/c13-6-1-2-9-11(12(6)16)5-3-7(14)8(15)4-10(5)17-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYJKQXKKDTMCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=CC(=C(C=C32)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60233796 | |
| Record name | 1,2,7,8-Tetrabromodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60233796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,7,8-Tetrabromodibenzofuran | |
CAS RN |
84761-80-8 | |
| Record name | 1,2,7,8-Tetrabromodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084761808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,7,8-Tetrabromodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60233796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



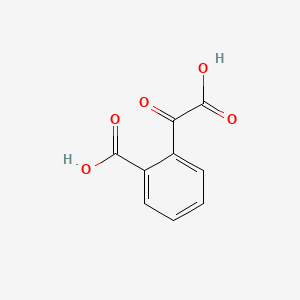

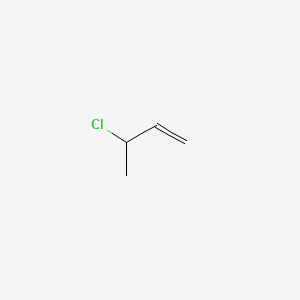


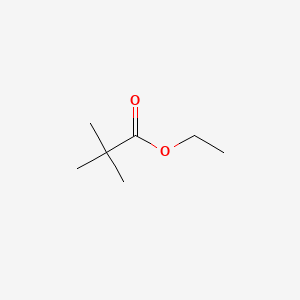

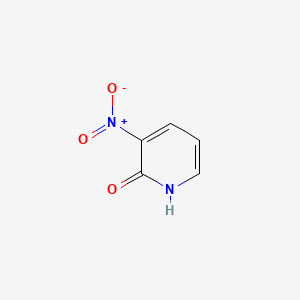

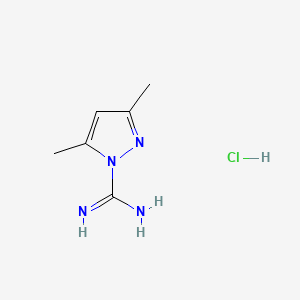
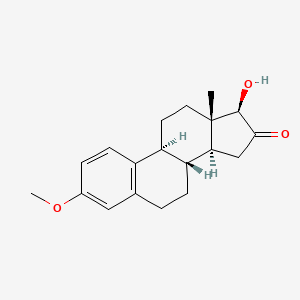
![5-[(3aS,6S,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole](/img/structure/B1220301.png)
